4-chloro-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide
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Overview
Description
4-chloro-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a triazolo[3,4-a]phthalazine moiety, a phenyl ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the triazolo[3,4-a]phthalazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl ring: This can be achieved through a Friedel-Crafts acylation reaction, where the triazolo[3,4-a]phthalazine core is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the benzamide group: The final step involves the reaction of the intermediate compound with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-a]phthalazine derivatives: These compounds share the triazolo[3,4-a]phthalazine core and exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide group that have been studied for their therapeutic potential.
Uniqueness
4-chloro-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18ClN5O |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
4-chloro-N-[2-methyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H18ClN5O/c1-14-7-8-17(13-21(14)26-24(31)16-9-11-18(25)12-10-16)22-27-28-23-20-6-4-3-5-19(20)15(2)29-30(22)23/h3-13H,1-2H3,(H,26,31) |
InChI Key |
QDXGRMJRVUESAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)NC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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